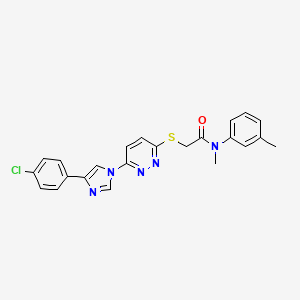
2-((6-(4-(4-chlorophenyl)-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-methyl-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(4-(4-chlorophenyl)-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-methyl-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN5OS and its molecular weight is 449.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Many compounds with similar structures, such as pyrazolines and pyridazines, have been found to interact with a variety of biological targets. These can include enzymes like acetylcholinesterase (AchE), which plays a crucial role in nerve impulse transmission .
Mode of Action
The compound might interact with its target by binding to a specific site, thereby modulating the target’s activity. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, inhibition of AchE can disrupt cholinergic neurotransmission, affecting processes like muscle contraction and cognitive functions .
Result of Action
The compound’s action at the molecular and cellular levels can lead to observable effects at the tissue or organism level. For example, inhibition of AchE can lead to symptoms like muscle weakness or cognitive impairment .
生物活性
The compound 2-((6-(4-(4-chlorophenyl)-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-methyl-N-(m-tolyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a complex arrangement that includes imidazole and pyridazine rings, which are known to exhibit various biological activities. The molecular formula is C_{20}H_{19ClN_4S, with a molecular weight of approximately 392.91 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of cell proliferation. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cancer progression.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
- Inhibition of Proliferation : Studies have demonstrated that it inhibits the growth of various cancer cell lines by interfering with cell cycle progression.
- Targeted Interactions : The presence of the thioether group may enhance its binding affinity to target proteins or enzymes, potentially leading to improved efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF7 (Breast Cancer) | 5.0 | |
| Apoptosis Induction | A549 (Lung Cancer) | 3.2 | |
| Proliferation Inhibition | HeLa (Cervical Cancer) | 4.5 |
Detailed Findings
- In a study conducted on MCF7 breast cancer cells, the compound exhibited an IC50 value of 5.0 µM , indicating significant cytotoxicity compared to standard chemotherapeutic agents .
- A549 lung cancer cells showed an IC50 value of 3.2 µM , highlighting the compound's potential as an effective treatment option for lung cancer .
- HeLa cervical cancer cells were also affected, with an IC50 value of 4.5 µM , suggesting broad-spectrum anticancer activity .
特性
IUPAC Name |
2-[6-[4-(4-chlorophenyl)imidazol-1-yl]pyridazin-3-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5OS/c1-16-4-3-5-19(12-16)28(2)23(30)14-31-22-11-10-21(26-27-22)29-13-20(25-15-29)17-6-8-18(24)9-7-17/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVMOZAVGYKIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














